2-Fluoro-5-hydroxy-N-phenylbenzamide
Description
2-Fluoro-5-hydroxy-N-phenylbenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at position 2, a hydroxyl group at position 5, and an N-phenyl moiety. The compound’s aromatic substitution pattern positions it as a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to electronic and steric modifications .
Properties
IUPAC Name |
2-fluoro-5-hydroxy-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-12-7-6-10(16)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8,16H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZKJJABDLNQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-hydroxy-N-phenylbenzamide typically involves the following steps:
Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-fluoronitrobenzene.
Reduction: The nitro group in 2-fluoronitrobenzene is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-fluoroaniline.
Acylation: 2-Fluoroaniline is then acylated with benzoyl chloride in the presence of a base like pyridine to form 2-fluoro-N-phenylbenzamide.
Hydroxylation: Finally, the hydroxylation of 2-fluoro-N-phenylbenzamide is carried out using a hydroxylating agent such as sodium hydroxide to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced, particularly at the amide group, using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium thiolate.
Major Products:
Oxidation: 2-Fluoro-5-oxo-N-phenylbenzamide.
Reduction: 2-Fluoro-5-hydroxy-N-phenylbenzylamine.
Substitution: 2-Substituted-5-hydroxy-N-phenylbenzamide derivatives.
Scientific Research Applications
2-Fluoro-5-hydroxy-N-phenylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups facilitate hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Fluorine vs. Chlorine
- Fluorine (e.g., in this compound): Lowers pKa of adjacent hydroxyl groups, increasing acidity and hydrogen-bonding capacity. Its small size minimizes steric hindrance .
- Chlorine (e.g., in 5-Chloro-N-[2-fluoro-5-(methylsulfonyl)phenyl]-2-hydroxybenzamide): Increases lipophilicity (ClogP +0.5–1.0) and may participate in halogen bonding with biomolecular targets .
Hydroxyl vs. Methoxy Groups
- Hydroxyl (e.g., in the target compound): Promotes solubility via hydrogen bonding but may reduce blood-brain barrier permeability.
- Methoxy (e.g., in 5-Chloro-2-methoxy-N-phenethylbenzamide): Enhances lipophilicity and metabolic stability but eliminates hydrogen-bond donor capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
